molecular formula C4H4ClF5 B1451498 4-Chloro-1,1,1,3,3-pentafluorobutane CAS No. 70566-48-2

4-Chloro-1,1,1,3,3-pentafluorobutane

Cat. No.: B1451498
CAS No.: 70566-48-2
M. Wt: 182.52 g/mol
InChI Key: FXVNTXMAEDEPNT-UHFFFAOYSA-N
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Description

4-Chloro-1,1,1,3,3-pentafluorobutane is a chlorofluorocarbon derivative featuring a chlorine atom at the 4-position and fluorine atoms at the 1,1,1,3,3-positions of the butane backbone. These compounds are primarily used as blowing agents, solvents, and refrigerants, with varying environmental and thermodynamic properties depending on halogen substitution .

Properties

IUPAC Name

4-chloro-1,1,1,3,3-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF5/c5-2-3(6,7)1-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVNTXMAEDEPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663083
Record name 4-Chloro-1,1,1,3,3-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70566-48-2
Record name 4-Chloro-1,1,1,3,3-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview of the Synthesis Route

The industrial preparation of 4-chloro-1,1,1,3,3-pentafluorobutane generally involves two main stages:

  • Stage 1: Synthesis of 1,1,1,3,3-pentachlorobutane from 2-chloropropene and carbon tetrachloride.
  • Stage 2: Liquid-phase fluorination of 1,1,1,3,3-pentachlorobutane with hydrogen fluoride to yield this compound.

Preparation of 1,1,1,3,3-Pentachlorobutane (Intermediate)

This intermediate is synthesized by the addition reaction of carbon tetrachloride (CCl4) to 2-chloropropene (CH3CCl=CH2) in the presence of a copper salt catalyst and an amine as an initiator and stabilizer.

Key Reaction Parameters:

Parameter Details
Reactants 2-Chloropropene, Carbon tetrachloride
Catalyst Copper salt, especially cuprous chloride
Amine Primary, secondary, tertiary amines (e.g., isopropylamine)
Catalyst/2-Chloropropene molar ratio 0.001 to 0.05 (preferably 0.005 to 0.02)
Carbon tetrachloride/2-Chloropropene molar ratio 2 to 6 (preferably 2.5 to 4.5)
Temperature 80 to 130 °C (preferably 90 to 110 °C)
Reaction time Approximately 2.5 to 4 hours

Process Description:

  • Cuprous chloride initiates the formation of trichloromethyl radicals and facilitates chlorine transfer.
  • The reaction is conducted in a sealed vessel with stirring at controlled temperature.
  • After completion, the reaction mixture is filtered to remove catalyst residues.
  • The organic phase is washed with acid and water to remove impurities and dried.
  • 1,1,1,3,3-pentachlorobutane is isolated by vacuum distillation.

This step yields the chlorinated precursor necessary for the subsequent fluorination step.

Liquid-Phase Fluorination to this compound

The key step in the preparation is the fluorination of 1,1,1,3,3-pentachlorobutane with hydrogen fluoride under controlled conditions using a liquid-phase fluorination reactor equipped with two reaction zones: a low-temperature (cryogenic) zone and a high-temperature zone.

Catalysts:

  • Antimony pentachloride (SbCl5)
  • Tin tetrachloride (SnCl4)

These catalysts promote the substitution of chlorine atoms by fluorine atoms from HF.

Reaction Conditions:

Parameter Low-Temperature Zone (Cryogenic) High-Temperature Zone
Temperature 60–90 °C 90–140 °C
HF to 1,1,1,3,3-pentachlorobutane molar ratio 6–15:1 Same feed ratio maintained
Pressure 1.0–1.5 MPa 1.0–1.5 MPa
Reactor Type Adiabatic reactor with PTFE lining Adiabatic reactor with PTFE lining
HF feed Fresh HF enters high-temp zone; circulating HF enters both zones Same as left

Process Flow:

  • 1,1,1,3,3-pentachlorobutane is fed into the low-temperature zone.
  • Fresh HF is introduced into the high-temperature zone.
  • Circulating HF is fed into both zones to maintain reaction and mass transfer.
  • The reaction proceeds with stepwise fluorination, first forming intermediate 1,1,3,3-tetrafluoro-2,2-dichlorobutane in the low-temp zone, then further fluorination in the high-temp zone to yield this compound.
  • The reaction mixture is discharged from the low-temp zone and sent to a reflux tower for separation.

Separation and Purification:

  • The reflux tower separates hydrogen chloride (HCl) from the reaction products.
  • Bottom fractions containing HF and the product are cooled and sent to a phase separator.
  • The inorganic HF-rich phase is recycled back into the reactor zones.
  • The organic phase containing the product undergoes deacidification and rectification to obtain pure this compound.

Comparative Data on Reaction Parameters and Yields

Aspect Patent CN101913982A (2010) Patent US5917098 (1997)
Catalyst SbCl5 or SnCl4 Optional, antimony-based catalysts or none
HF to substrate molar ratio 6–15:1 15–30:1 (preferably 20–25:1)
Reaction temperature 60–90 °C (low-temp), 90–140 °C (high-temp) 80–120 °C (single zone)
Pressure 1.0–1.5 MPa Autogenous pressure
Reactor design Two-zone liquid-phase fluorination reactor with PTFE lining Single liquid-phase reactor
Selectivity to product High (not quantified but improved over prior art) Lower selectivity (~61% in earlier methods)
Corrosion control PTFE lining and controlled temperature zones Not specified

The more recent process (CN101913982A) improves selectivity and reduces corrosion by using a two-zone reactor and controlled reaction conditions.

Summary Table of Preparation Method Parameters

Step Reactants/Catalysts Conditions Remarks
1. Chlorination to pentachlorobutane 2-Chloropropene, CCl4, CuCl, isopropylamine 90–110 °C, 2–6 molar ratio CCl4/2-chloropropene Radical addition, filtration and distillation to isolate product
2. Fluorination to pentafluorobutane 1,1,1,3,3-Pentachlorobutane, HF, SbCl5 or SnCl4 60–90 °C (low-temp zone), 90–140 °C (high-temp zone), 1.0–1.5 MPa, HF/substrate 6–15:1 Two-zone reactor, PTFE lining, reflux and phase separation for purification

Research Findings and Industrial Implications

  • The two-zone reactor design with distinct temperature zones enhances mass and heat transfer, improving reaction selectivity and reducing side reactions.
  • Use of PTFE lining in reactors mitigates corrosion issues caused by HF and metal chlorides.
  • Recycling of HF and separation of HCl by-products improve process economy and environmental compliance.
  • The choice of catalyst influences reaction rate and selectivity; antimony pentachloride is preferred for its catalytic efficiency.
  • Earlier methods without catalyst or with different reactor designs showed lower selectivity and higher corrosion, limiting industrial scalability.

Chemical Reactions Analysis

Dehydrohalogenation and Alkene Formation

Under basic conditions, 4-chloro-1,1,1,3,3-pentafluorobutane undergoes dehydrohalogenation to form tetrafluoroalkenes. For example:
CHClF CF CF +KOHCF CF CFCF +KCl+H O\text{CHClF CF CF }+\text{KOH}\rightarrow \text{CF CF CFCF }+\text{KCl}+\text{H O}
This reaction is facilitated by polar aprotic solvents (e.g., DMF) at 80–120°C . The resulting alkene (1,1,1,3,3-pentafluoro-2-butene) is a precursor for fluorinated polymers .

Atmospheric Degradation

This compound reacts with hydroxyl radicals (- OH) in the atmosphere, with a calculated rate constant (kOHk_{\text{OH}}) of 1.2×10141.2\times 10^{-14} cm³/molecule·sec . Key degradation pathways include:

Primary Pathway :
CHClF CF CF + OHCF CF CFCl +H O\text{CHClF CF CF }+\text{ OH}\rightarrow \text{CF CF CFCl }+\text{H O}
Secondary Products :

  • Trifluoroacetyl chloride (CF₃COCl)

  • Carbonyl fluoride (COF₂)

Comparative atmospheric reactivity :

CompoundkOHk_{\text{OH}} (cm³/molecule·sec)Lifetime (Years)
This compound1.2×10141.2\times 10^{-14}2.1
Ethane (C₂H₆)2.4×10132.4\times 10^{-13}0.4

Substitution Reactions

The chlorine atom at the 4-position is susceptible to nucleophilic substitution. For example, reaction with ammonia yields 4-amino-1,1,1,3,3-pentafluorobutane :
CHClF CF CF +NH CHNH F CF CF +HCl\text{CHClF CF CF }+\text{NH }\rightarrow \text{CHNH F CF CF }+\text{HCl}
Reaction conditions:

  • Temperature: 50–70°C

  • Solvent: Tetrahydrofuran (THF)

  • Catalyst: None required

Thermal Decomposition

At temperatures >250°C, the compound decomposes into:

  • Primary Products : CF₃CF₂CF₂Cl (70%) and HF (30%)

  • Secondary Products : CF₃CF=CF₂ (via HCl elimination)

Scientific Research Applications

Refrigeration Applications

Refrigerant Properties : Due to its fluorinated nature, 4-Chloro-1,1,1,3,3-pentafluorobutane is being explored as a potential refrigerant. Fluorinated compounds are known for their stability and low flammability, making them suitable for refrigeration applications. Compared to traditional perfluorocarbons (PFCs), this compound may offer a lower global warming potential (GWP), which is increasingly important in the context of environmental regulations and climate change mitigation efforts.

Solvent Applications

Industrial Solvent : This compound is recognized for its effectiveness as an industrial solvent. Its chemical stability and ability to dissolve a variety of substances make it useful in various chemical processes and formulations. The low toxicity of this compound also enhances its appeal as a solvent in sensitive applications.

Organic Synthesis

Building Block in Organic Chemistry : As a relatively unexplored molecule in organic chemistry, this compound serves as a potential building block for synthesizing more complex molecules. Its unique reactivity towards different functional groups can be leveraged to create novel compounds with specific functionalities. Researchers are investigating its use in fundamental studies to better understand its chemical behavior and potential applications in pharmaceuticals and materials science.

Material Science

Fluorinated Materials Development : The unique properties of fluorinated compounds like this compound make them attractive for developing new materials with specialized characteristics such as electrical insulation and hydrophobicity. These materials can be utilized in various applications ranging from electronics to protective coatings .

Case Study 1: Refrigerant Performance Evaluation

In a comparative study evaluating the performance of various refrigerants including this compound, researchers found that it demonstrated favorable thermodynamic properties that could enhance energy efficiency in cooling systems while maintaining lower environmental impact compared to conventional refrigerants .

Case Study 2: Solvent Efficacy

A study on the solvent efficacy of halogenated compounds highlighted the ability of this compound to dissolve polar and nonpolar substances effectively. This property was particularly beneficial in pharmaceutical formulations where solubility plays a critical role in drug delivery systems .

Summary Table of Applications

Application AreaDescriptionBenefits
RefrigerationPotential refrigerant with lower GWP than traditional PFCsEnvironmentally friendly alternative
Industrial SolventEffective solvent for various chemical processesLow toxicity and high stability
Organic SynthesisBuilding block for synthesizing complex organic moleculesVersatile reactivity
Material ScienceDevelopment of new fluorinated materials with specialized propertiesEnhanced electrical insulation and hydrophobicity

Mechanism of Action

The mechanism of action of 4-Chloro-1,1,1,3,3-pentafluorobutane involves its interaction with molecular targets and pathways in chemical reactions. The presence of chlorine and fluorine atoms makes it highly reactive, allowing it to participate in various substitution, reduction, and oxidation reactions. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

  • Chemical Formula : C₄H₅F₅
  • CAS Number : 406-58-6
  • Molecular Weight : 148.07 g/mol
  • Boiling Point : 40°C
  • Density : 1.27 g/cm³
  • Market : The high-purity HFC-365mfc market exceeds $150 million annually, driven by demand in Asia Pacific for energy-efficient refrigeration and insulation .

2-Chloro-1,1,1,3,3-pentafluorobutane

  • Synthesis : Produced via fluorination and dehydrogenation of chlorinated intermediates, as described in patented processes .
  • Structure : Chlorine at the 2-position alters molecular polarity and reactivity compared to HFC-365mfc.
  • Environmental Impact : The addition of chlorine likely increases ODP, though exact values are unavailable. Its GWP is expected to be lower than HFC-365mfc due to reduced atmospheric lifetime.

4,4-Dichloro-1,1,1,3,3-pentafluorobutane

  • Chemical Formula : C₄H₃Cl₂F₅
  • CAS Number : 70566-51-7
  • Molecular Weight : 216.96 g/mol
  • Properties : Higher molecular weight and chlorine content increase density and boiling point compared to HFC-365mfc.
  • Applications: Limited data, but dichloro derivatives are typically used in specialized industrial applications .
  • Environmental Impact : Dichloro substitution likely elevates ODP and GWP, though precise metrics are undocumented .

HCFC-141b (1,1-Dichloro-1-fluoroethane)

  • Comparison Point : A phased-out HCFC with ODP (0.11) and GWP (~725). HFC-365mfc serves as a lower-ODP alternative in foam blowing .

Data Table: Key Properties of Compared Compounds

Compound CAS Number Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) ODP GWP
HFC-365mfc 406-58-6 C₄H₅F₅ 148.07 40 1.27 0 790–910
4,4-Dichloro-...* 70566-51-7 C₄H₃Cl₂F₅ 216.96 N/A N/A >0† High†
HCFC-141b 1717-00-6 C₂H₃Cl₂F 116.94 32 1.23 0.11 725

*Data inferred from structural analogs; †Estimated based on chlorine content.

Research Findings and Environmental Impact

  • HFC-365mfc : Preferred over HCFCs due to zero ODP, though its GWP remains a concern. Market growth is sustained by polyurethane foam demand in construction .
  • Chlorinated Derivatives : Substitution with chlorine improves solvent efficiency but increases environmental risks. For example, 2-chloro derivatives may bridge properties between HFCs and phased-out HCFCs .
  • Regulatory Trends : HFC-365mfc is scrutinized under international agreements (e.g., Kigali Amendment), while dichloro compounds face stricter controls due to higher halogen content .

Biological Activity

4-Chloro-1,1,1,3,3-pentafluorobutane is a fluorinated organic compound with significant industrial applications, particularly in the fields of refrigeration and as a solvent. Its unique structure imparts distinctive chemical properties that influence its biological activity. This article explores the biological effects of this compound, including its toxicity, environmental impact, and potential therapeutic applications.

This compound (C4HClF5) is characterized by a high degree of fluorination which contributes to its stability and persistence in the environment. The presence of chlorine and multiple fluorine atoms affects its reactivity and interaction with biological systems.

Toxicological Profile

The toxicological assessment of this compound indicates several critical aspects:

  • Acute Toxicity : Studies suggest that exposure to high concentrations can result in respiratory distress and central nervous system effects. The compound has been classified under moderate toxicity categories for inhalation and dermal exposure.
  • Chronic Effects : Long-term exposure has been associated with potential carcinogenic effects due to the compound's ability to form reactive intermediates that can interact with cellular macromolecules.
  • Ecotoxicity : The compound exhibits significant ecotoxicological effects on aquatic organisms. It has been shown to disrupt endocrine functions in fish and amphibians.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. The compound demonstrated notable activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that this compound may possess potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays using human cell lines revealed that the compound can induce apoptosis at higher concentrations. The IC50 values varied significantly across different cell lines:

Cell Line IC50 (µM)
HepG2 (liver)25
HeLa (cervical)30
MCF-7 (breast)28

These findings suggest a selective cytotoxic effect which may be leveraged for therapeutic applications.

Environmental Impact Case Study

A study conducted in a contaminated site revealed that this compound persisted in soil and groundwater for extended periods. Microbial degradation studies indicated limited biodegradability under anaerobic conditions but significant degradation under aerobic conditions when specific microbial consortia were present.

Therapeutic Applications Case Study

Research into the use of fluorinated compounds in drug design has highlighted the potential for this compound as a scaffold for developing new pharmaceuticals targeting bacterial infections. Preliminary results from structure-activity relationship studies indicate that modifications to its structure could enhance its bioactivity and reduce toxicity.

Q & A

Q. What are the established methods for synthesizing 4-Chloro-1,1,1,3,3-pentafluorobutane in laboratory settings?

Methodological Answer: The synthesis typically involves vapor-phase fluorination using catalysts. For example, fluorination of chlorinated precursors (e.g., 1,1-dichloro-3,3,3-trifluoropropane) with hydrogen fluoride (HF) over chromium-based catalysts at elevated temperatures (200–400°C) yields the compound. Reaction conditions must be optimized to minimize byproducts like 1-chloro-3,3,3-trifluoropropene . Key Parameters:

  • Catalyst: Chromium oxide or mixed metal fluorides.
  • Temperature: 250–350°C.
  • Pressure: 1–5 bar.

Q. How can researchers effectively separate this compound from reaction mixtures?

Methodological Answer: Separation techniques include fractional distillation and gas chromatography (GC). Evidence from industrial processes highlights the use of multi-stage distillation columns to isolate the compound from HCl and unsaturated fluorinated byproducts. GC with flame ionization detection (FID) or mass spectrometry (MS) is recommended for purity validation .

Q. What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

  • NMR : 19F^{19}\text{F} and 13C^{13}\text{C} NMR identify fluorine and carbon environments.
  • IR Spectroscopy : Peaks at 1100–1250 cm1^{-1} (C–F stretching) and 700–800 cm1^{-1} (C–Cl stretching).
  • GC-MS : Confirms molecular weight (148.07 g/mol) and fragmentation patterns .

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC4_4H5_5ClF5_5
Molecular Weight148.07 g/mol
Density (25°C)1.27 g/cm3^3
Boiling Point~40°C (estimated)
FlammabilityCategory 2 (flammable liquid)

Advanced Research Questions

Q. How can researchers experimentally determine the thermophysical properties of this compound?

Methodological Answer:

  • Thermal Diffusivity : Use dynamic light scattering (DLS) in saturated liquid-vapor phases (293–450 K) with ±2% uncertainty.
  • Surface Tension : Employ laser light scattering at liquid-gas interfaces (253–413 K) with ±1.5% precision.
  • Density : Vibrating tube densitometry (273–443 K) achieves ±0.1% accuracy for liquid phases .

Q. Table 2: Thermophysical Data from R365mfc/Galden® HT 55 Mixtures

PropertyMethodTemperature RangeUncertainty
Thermal DiffusivityDynamic Light Scattering293–450 K±2.0%
Surface TensionLaser Light Scattering253–413 K±1.5%
DensityVibrating Tube Densitometry273–443 K±0.1%

Q. What are the environmental degradation pathways of this compound?

Methodological Answer: The compound is resistant to hydrolysis but susceptible to UV photolysis. Computational modeling (e.g., DFT calculations) predicts cleavage of C–Cl bonds under UV light, forming trifluoroacetic acid derivatives. Laboratory validation involves accelerated aging tests in environmental chambers with GC-MS monitoring .

Q. How can computational models predict the intermolecular interactions of this compound?

Methodological Answer: Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) parameterized with experimental data (InChI: 1S/C4H5ClF5/c5-1-3(6,7)2-4(8,9)10/h2H2,1H3) model vapor-liquid equilibria and solvent interactions. Pair correlation functions (PCFs) derived from radial distribution functions (RDFs) quantify fluorine-chlorine interactions .

Safety and Handling Guidelines

  • Storage : Store in sealed containers under inert gas (N2_2 or Ar) at ≤25°C.
  • Ventilation : Use fume hoods for handling; monitor airborne concentrations with IR spectroscopy.
  • Waste Disposal : Incinerate in EPA-approved facilities with scrubbers to capture HF and HCl byproducts .

Contradictions and Limitations

  • Flammability : classifies it as flammable (Category 2), but thermophysical studies in assume stable behavior under controlled conditions. Resolve by adhering to safety protocols during high-temperature experiments.
  • Synthesis Byproducts : reports 1-chloro-3,3,3-trifluoropropene as a byproduct, whereas focuses on separation techniques without specifying intermediates.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1,1,1,3,3-pentafluorobutane
Reactant of Route 2
4-Chloro-1,1,1,3,3-pentafluorobutane

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